molecular formula C7H15Br2N B13609740 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide CAS No. 2803862-52-2

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide

Cat. No.: B13609740
CAS No.: 2803862-52-2
M. Wt: 273.01 g/mol
InChI Key: ALFOXVRTILWVSD-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions generally include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalyst: A catalyst such as sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products

    Nucleophilic Substitution: The major products include substituted pyrrolidines with different functional groups replacing the bromine atom.

    Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.

    Reduction: The major product is 1-methylpyrrolidine.

Scientific Research Applications

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide involves its interaction with nucleophiles. The bromine atom acts as a leaving group, allowing the ethyl group to form a bond with the nucleophile. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)-1,3-dioxolane: This compound also contains a bromoethyl group but is attached to a dioxolane ring instead of a pyrrolidine ring.

    3-(2-Bromoethyl)indole: This compound has a bromoethyl group attached to an indole ring.

Uniqueness

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is unique due to its specific structure, which combines a pyrrolidine ring with a bromoethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

2803862-52-2

Molecular Formula

C7H15Br2N

Molecular Weight

273.01 g/mol

IUPAC Name

3-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide

InChI

InChI=1S/C7H14BrN.BrH/c1-9-5-3-7(6-9)2-4-8;/h7H,2-6H2,1H3;1H

InChI Key

ALFOXVRTILWVSD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CCBr.Br

Origin of Product

United States

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